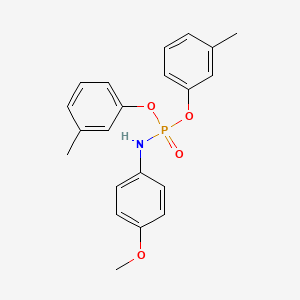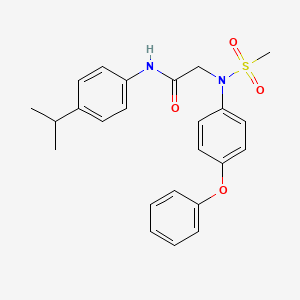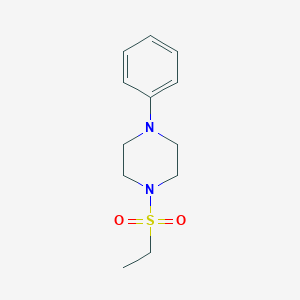
bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate, also known as BMMP, is a phosphorus-containing flame retardant that has been widely used in various industries, including electronics, textiles, and plastics. BMMP is known for its high thermal stability, low toxicity, and excellent flame retardant properties.
Wirkmechanismus
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid then reacts with the combustible material, forming a protective layer that prevents the material from further burning.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound may have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to incorporate into aqueous systems.
Zukünftige Richtungen
There are several future directions for research on bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential toxic effects of this compound on humans and other organisms. Additionally, there is a need for further research on the use of this compound in the development of flame retardant coatings for textiles and other materials.
Synthesemethoden
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol and 3-methylphenylamine to form bis(3-methylphenyl) (4-methoxyphenyl)amine. The second step involves the reaction of bis(3-methylphenyl) (4-methoxyphenyl)amine with phosphorus oxychloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, epoxy resin, and thermoplastic elastomers. This compound has also been studied for its potential use in the development of flame retardant coatings for textiles.
Eigenschaften
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4P/c1-16-6-4-8-20(14-16)25-27(23,26-21-9-5-7-17(2)15-21)22-18-10-12-19(24-3)13-11-18/h4-15H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLTOJRTVSXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)OC)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)

![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)